molecular formula C₂₈H₄₀Cl₂N₂O₄ B1663495 Cephaeline dihydrochloride CAS No. 5853-29-2

Cephaeline dihydrochloride

Cat. No. B1663495
CAS RN: 5853-29-2
M. Wt: 539.5 g/mol
InChI Key: YAOHSWWVTZSRQM-JBKGYMEJSA-N
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Description

Cephaeline dihydrochloride is a phenolic alkaloid found in Indian Ipecac roots . It has a molecular weight of 539.53 and its empirical formula is C28H38N2O4 · 2HCl . It is also known as (−)-Cephaeline dihydrochloride and NSC 32944 .


Molecular Structure Analysis

The molecular structure of Cephaeline dihydrochloride is represented by the formula C28H38N2O4 · 2HCl . The exact structure is not provided in the search results.


Chemical Reactions Analysis

Cephaeline dihydrochloride is a selective inhibitor of CYP2D6, an enzyme involved in drug metabolism . It has an IC50 value of 121 μM, indicating its potency in inhibiting this enzyme .


Physical And Chemical Properties Analysis

Cephaeline dihydrochloride is a solid substance that is white to off-white in color . It is soluble in DMSO and water, with solubility values of 250 mg/mL and 125 mg/mL respectively . It is also soluble in methanol, ethanol, acetone, and chloroform, but less soluble in ether and petroleum ether .

Scientific Research Applications

Pharmacology: CYP2D6 Inhibition

Cephaeline dihydrochloride: is recognized for its selective inhibition of the cytochrome P450 2D6 enzyme (CYP2D6). This enzyme is crucial for the metabolism of many drugs, and Cephaeline’s inhibitory action, with an IC50 of 121 μM, makes it a valuable tool for studying drug interactions and pharmacokinetics .

Historical Pharmaceutical Analysis

The compound has been used in the analysis of historical pharmaceutical relics. For instance, HPLC–MS analysis of ipecacuanha alkaloids, which include Cephaeline, in eighteenth-century pharmaceutical samples, provides insights into the degradation of these compounds over time and helps in understanding the historical composition of medicinal preparations .

Reference Standard in Analytical Chemistry

As a phyproof® Reference Substance, Cephaeline dihydrochloride is used to calibrate instruments and validate methods in analytical chemistry. This ensures the accuracy and reliability of analytical results in pharmaceutical quality control and research settings .

Mechanism of Action

Target of Action

Cephaeline dihydrochloride primarily targets the Cytochrome P450 2D6 (CYP2D6) . CYP2D6 is an enzyme that plays a significant role in the metabolism of many drugs and toxins in the body .

Mode of Action

Cephaeline dihydrochloride acts as a selective inhibitor of the CYP2D6 enzyme . It binds to the enzyme, thereby reducing its activity . This interaction results in a decrease in the metabolic activity of CYP2D6 .

Biochemical Pathways

The inhibition of CYP2D6 by Cephaeline dihydrochloride affects the metabolic pathways of various substances that are metabolized by this enzyme . For instance, CYP2D6 shows significant metabolic activity for the generation of 9-O-demethylEmetine . The inhibition of CYP2D6 by Cephaeline dihydrochloride can therefore affect the metabolism of such substances .

Pharmacokinetics

Its inhibitory effect on cyp2d6, an enzyme involved in drug metabolism, suggests that it may influence the bioavailability of other drugs metabolized by this enzyme .

Result of Action

The primary result of Cephaeline dihydrochloride’s action is the inhibition of CYP2D6 enzyme activity . This can lead to altered metabolism of substances that are normally metabolized by CYP2D6 .

Action Environment

The action of Cephaeline dihydrochloride can be influenced by various environmental factors. For instance, the presence of other substances that are metabolized by CYP2D6 could potentially affect the efficacy of Cephaeline dihydrochloride . Additionally, factors such as pH and temperature could potentially influence the stability of the compound .

Safety and Hazards

Cephaeline dihydrochloride is classified as Acute Tox. 3 Oral according to the safety data sheet . It is advised to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation . In case of inhalation, it is recommended to move the victim into fresh air .

properties

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOHSWWVTZSRQM-JBKGYMEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephaeline dihydrochloride

CAS RN

5853-29-2
Record name Cephaeline dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephaeline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHAELINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QL8Q0680S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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